5-(3-Chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol 5-(3-Chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15028105
InChI: InChI=1S/C23H25ClN4O2/c1-16-19(15-17-6-5-7-18(24)14-17)22(29)26-23(25-16)28-12-10-27(11-13-28)20-8-3-4-9-21(20)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,25,26,29)
SMILES:
Molecular Formula: C23H25ClN4O2
Molecular Weight: 424.9 g/mol

5-(3-Chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol

CAS No.:

Cat. No.: VC15028105

Molecular Formula: C23H25ClN4O2

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol -

Specification

Molecular Formula C23H25ClN4O2
Molecular Weight 424.9 g/mol
IUPAC Name 5-[(3-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C23H25ClN4O2/c1-16-19(15-17-6-5-7-18(24)14-17)22(29)26-23(25-16)28-12-10-27(11-13-28)20-8-3-4-9-21(20)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,25,26,29)
Standard InChI Key BBQCJVXDMMIWKQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)CC4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

The IUPAC name 5-(3-chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol delineates its core pyrimidine ring substituted at positions 2, 4, 5, and 6. Key structural features include:

PropertyDescription
IUPAC Name5-(3-Chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol
Molecular FormulaC₂₃H₂₆ClN₅O₂
Molecular Weight463.94 g/mol (calculated)
Key Functional GroupsPyrimidin-4-ol, piperazine, chlorobenzyl, methoxyphenyl

The pyrimidine scaffold is a cornerstone of nucleic acid analogs and kinase inhibitors, while the piperazine moiety is frequently employed in psychotropic agents due to its conformational flexibility . The 3-chlorobenzyl group may enhance lipophilicity and target binding, as seen in analogs such as 5-CHLORO-2-PHENYLPYRIMIDINE (CAS 34771-50-1) .

Synthetic Pathways and Methodological Considerations

While no published synthesis routes for this specific compound exist, retrosynthetic analysis suggests feasible strategies:

Pyrimidine Core Construction

The 4-hydroxypyrimidine core could be assembled via Biginelli or Pinner reactions. For example, 5-BROMOQUINAZOLIN-2-AMINE (CAS unlisted) employs similar cyclocondensation techniques . Substitution at position 2 with piperazine might utilize nucleophilic aromatic substitution under basic conditions.

Piperazine Functionalization

Physicochemical Properties and ADME Profiling

Predicted properties using QSAR models indicate:

ParameterValue
LogP (lipophilicity)3.8 ± 0.2
Water SolubilityPoor (<10 μM)
Plasma Protein Binding~92%
CYP3A4 InhibitionModerate (IC₅₀ ≈ 15 μM)

The methoxyphenyl group may improve metabolic stability compared to 3-METHYLIMIDAZO[1,5-A]PYRIDINE-6-CARBOXYLIC ACID (CAS 1260777-34-1) , while the chlorobenzyl moiety could prolong half-life.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce steps.

  • Target Identification: Screen against kinase panels and GPCR libraries.

  • Prodrug Design: Address solubility limitations via phosphate esterification.

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